molecular formula C20H26ClN3O3S B2663486 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 953965-89-4

5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2663486
CAS No.: 953965-89-4
M. Wt: 423.96
InChI Key: CUALGTNSCCNEFL-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a methoxy group, and a dimethylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline derivative. This can be achieved through the reduction of 1-methylindole using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

    Alkylation: The next step involves the alkylation of the indoline derivative with 2-chloro-N,N-dimethylethylamine to introduce the dimethylaminoethyl group.

    Sulfonamide Formation: The final step is the sulfonamide formation, where the alkylated indoline derivative reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medically, compounds with similar structures are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer due to their ability to inhibit specific enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. The dimethylamino group enhances its binding affinity to certain proteins, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonamide: Lacks the indoline and dimethylamino groups, making it less complex.

    N-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide: Similar but without the indoline moiety.

    5-chloro-N-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide: Similar but lacks the indoline structure.

Uniqueness

The presence of the indoline moiety in 5-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide makes it unique compared to its analogs. This structure provides additional sites for chemical modification and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-23(2)18(14-5-7-17-15(11-14)9-10-24(17)3)13-22-28(25,26)20-12-16(21)6-8-19(20)27-4/h5-8,11-12,18,22H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUALGTNSCCNEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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